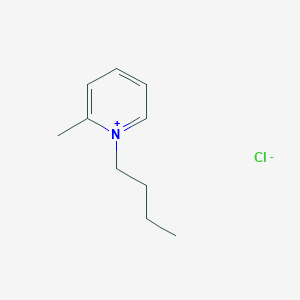

1-Butyl-2-methylpyridinium chloride

Beschreibung

Contextualization within Pyridinium (B92312) Salts and Ionic Liquids Research

1-Butyl-2-methylpyridinium chloride is classified as a pyridinium salt, a subset of the broader class of compounds known as ionic liquids (ILs). Ionic liquids are salts that exist in a liquid state at or near room temperature, and they have garnered substantial attention for their potential as "green" solvents and their tunable properties. researchgate.netnih.gov Pyridinium-based ILs, in particular, are recognized for their characteristic features, including low melting points, high thermal stability, and moderate solvation capabilities. researchgate.net

The structure of the pyridinium cation, an aromatic heterocyclic amine, is a key determinant of the properties of these salts. Research has demonstrated that the nature and position of substituents on the pyridinium ring, as well as the choice of the counter-anion, significantly influence the resulting IL's physical and chemical behavior. For instance, the length of the alkyl chain and the position of methyl groups on the pyridinium ring can affect properties like melting point and mesophase stability.

Compared to other common classes of ionic liquids, such as those based on imidazolium (B1220033) or pyrrolidinium (B1226570) cations, pyridinium ILs often exhibit distinct characteristics. For example, they are generally less hygroscopic than their imidazolium counterparts due to a reduced capacity for hydrogen bonding. This property can be advantageous in moisture-sensitive applications. The anion associated with the pyridinium cation also plays a crucial role; studies have shown that bromide anions can enhance the stability of enzymes like lipase (B570770) more effectively than tetrafluoroborate (B81430) anions. nih.gov

Evolution and Significance of the Chemical Compound in Contemporary Chemical Science

The scientific journey of this compound and related pyridinium salts reflects the broader evolution of ionic liquid research. Initially explored as electrolytes and solvents, the applications of these compounds have expanded significantly. nih.govacs.org In contemporary chemical science, this compound is investigated for its utility in a range of specialized applications.

One area of significant interest is its role as a solvent and catalyst in organic synthesis. The ionic nature of this compound can enhance reaction rates and selectivity in processes such as Friedel-Crafts reactions and the synthesis of heterocyclic compounds. Its ability to dissolve a wide array of both organic and inorganic compounds makes it a versatile medium for chemical transformations.

Furthermore, research has delved into the electrochemical applications of pyridinium-based ILs, including their use in batteries and supercapacitors, owing to their ionic conductivity. The thermal stability of compounds like this compound is a critical attribute for such applications.

Beyond traditional chemistry, this compound has been the subject of studies in biotechnology and environmental science. ontosight.ai Investigations into its interactions with biological membranes have suggested potential applications in areas like drug delivery. Moreover, its potential for use in environmental remediation processes, such as the extraction of pollutants, has also been explored. The continued study of this compound and its analogues promises to unlock further applications and deepen the understanding of ionic liquids in modern science.

Comparative Research Findings on Pyridinium-Based Ionic Liquids

| Research Area | Key Findings |

| Catalysis | 4-Nitrobenzyl-substituted pyridinium salts show higher catalytic activity than benzyl-substituted ones in the preparation of β-amino carbonyl compounds. acs.org |

| Enzyme Stability | Pyridinium-based ionic liquids with a bromide anion can increase the hydrolytic activity of Candida rugosa lipase more effectively than those with a tetrafluoroborate anion. nih.govtubitak.gov.tr |

| Biodegradability | Pyridinium ILs with ester side chains exhibit high levels of biodegradation, whereas those with alkyl side chains show significantly lower biodegradability. rsc.org |

| Thermophysical Properties | The position of the methyl group on the pyridinium ring influences the thermophysical properties of isomeric pyridinium tetrafluoroborate ILs. nih.gov |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPFDGGIGHSUCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049204 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112400-85-8 | |

| Record name | 1-Butyl-2-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 Butyl 2 Methylpyridinium Chloride

Established Synthetic Pathways for 1-Alkylpyridinium Chlorides

The synthesis of 1-alkylpyridinium chlorides, including the target compound 1-butyl-2-methylpyridinium chloride, is predominantly achieved through the direct N-alkylation of the corresponding pyridine (B92270) derivative. This method is a cornerstone of pyridinium (B92312) salt chemistry, offering a straightforward route to these valuable compounds. rsc.org

Direct N-Alkylation Approaches

The principal synthetic route to this compound is the quaternization of 2-methylpyridine (B31789) (also known as α-picoline) with 1-chlorobutane. This reaction is a classic example of a nucleophilic substitution (S_N2) reaction, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. The resulting covalent bond formation leads to the creation of the 1-butyl-2-methylpyridinium cation, with the chloride ion from the alkylating agent serving as the counter-anion.

The general reaction can be represented as: 2-Methylpyridine + 1-Chlorobutane → this compound

This direct approach is widely applicable for the synthesis of a variety of N-alkylated pyridine systems. researchgate.net The choice of the starting pyridine derivative and the alkyl halide allows for the synthesis of a broad library of pyridinium salts. google.com

Optimization of Reaction Conditions and Yield Enhancements

To maximize the efficiency of the N-alkylation reaction and the purity of the resulting this compound, careful optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, reaction time, molar ratio of reactants, and the choice of solvent.

For the synthesis of this compound from 2-methylpyridine and 1-chlorobutane, specific conditions have been reported to ensure high conversion and yield. The reaction is typically conducted under anhydrous conditions to prevent side reactions involving water. The use of a slight excess of the alkylating agent, 1-chlorobutane, helps to drive the reaction to completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2-Methylpyridine and 1-Chlorobutane | Direct precursors for the target compound. |

| Temperature | 80–90°C (Reflux) | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

| Reaction Time | 24–48 hours | Ensures the reaction proceeds to completion for maximum yield. |

| Molar Ratio | 1.2:1 (1-Chlorobutane : 2-Methylpyridine) | An excess of the alkylating agent ensures complete conversion of the pyridine. |

| Solvent | Anhydrous acetonitrile (B52724) | Facilitates mixing of reactants and minimizes potential side reactions with water. |

Further enhancements in N-alkylation reactions can be achieved through innovative approaches such as the use of micellar systems. For instance, employing surfactants in an aqueous medium can create micelles that improve the solubility of starting materials, leading to enhanced reaction rates and regioselectivity, particularly in cases where O-alkylation is a competing pathway. researchgate.netresearchgate.net

Derivatization and Anion Metathesis for Analogous Pyridinium Salts

While the direct alkylation method yields the chloride salt, many applications require pyridinium cations paired with different anions to fine-tune properties like solubility, thermal stability, and electrochemical window. researchgate.netosti.gov This is achieved through derivatization, most commonly via anion metathesis (or anion exchange) reactions.

Preparation of Diverse Halide and Pseudo-Halide Salts

Starting from this compound, a variety of other halide and pseudo-halide salts can be readily prepared. This is typically accomplished by reacting the chloride salt with a salt containing the desired anion, leading to the precipitation of an insoluble salt and leaving the new pyridinium salt in solution.

For example, to prepare the iodide salt, one could react this compound with an alkali metal iodide like potassium iodide. If the resulting alkali chloride (e.g., KCl) is less soluble in the chosen solvent system, it will precipitate, driving the equilibrium towards the formation of the desired 1-butyl-2-methylpyridinium iodide. The synthesis of pyridinium salts with iodide anions has been well-documented, sometimes resulting in more complex structures like triiodides (I₃⁻) depending on the reaction conditions and stoichiometry. nih.gov

Synthesis of Complex Anionic Counterparts

The synthesis of pyridinium salts with complex, non-coordinating anions is of significant interest for creating ionic liquids with specific properties. These anions are often larger and can lead to lower melting points and viscosities. Common complex anions include tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). rsc.orgacs.orgchemicalforums.com

The synthesis of these salts also relies on anion metathesis. For instance, reacting this compound with a salt such as potassium hexafluorophosphate (KPF₆) or silver tetrafluoroborate (AgBF₄) in a suitable solvent would yield the corresponding 1-butyl-2-methylpyridinium hexafluorophosphate or tetrafluoroborate. chemicalforums.comrsc.org The choice of the metathesis salt often depends on the solubility of the by-product; for example, the precipitation of insoluble silver chloride (AgCl) is a strong driving force for the reaction when using silver salts. rsc.org

| Starting Salt | Reagent | Target Anion | Example Product | Driving Force/Method |

|---|---|---|---|---|

| Pyridinium Chloride | Potassium Iodide (KI) | Iodide (I⁻) | Pyridinium Iodide | Precipitation of KCl. nih.gov |

| Pyridinium Chloride | Potassium Hexafluorophosphate (KPF₆) | Hexafluorophosphate (PF₆⁻) | Pyridinium Hexafluorophosphate | Precipitation of KCl. chemicalforums.com |

| Pyridinium Chloride | Lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) | bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | Pyridinium bis(trifluoromethylsulfonyl)imide | Precipitation of LiCl. acs.org |

| Pyridinium Chloride | Silver Tetrafluoroborate (AgBF₄) | Tetrafluoroborate (BF₄⁻) | Pyridinium Tetrafluoroborate | Precipitation of AgCl. rsc.org |

The strategic selection of the anion allows for the precise tuning of the physicochemical properties of the resulting 1-butyl-2-methylpyridinium salt, expanding its utility across a wide range of scientific and industrial applications. ornl.gov

Fundamental Structural Investigations and Intermolecular Interactions of 1 Butyl 2 Methylpyridinium Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure and bonding environments within 1-butyl-2-methylpyridinium chloride. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For the 1-butyl-2-methylpyridinium cation, NMR analysis confirms the molecular structure by identifying the distinct hydrogen and carbon atoms in the pyridinium (B92312) ring and the attached butyl and methyl groups.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the pyridinium ring, which are typically shifted downfield due to the deshielding effect of the positively charged nitrogen atom. The protons of the butyl chain and the 2-methyl group appear at more upfield positions. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, confirming the connectivity of the molecule. The specific chemical shifts are sensitive to the electronic environment, providing insight into the cation's structure and its interactions with the chloride anion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 1-Butyl-2-methylpyridinium Cation

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Pyridinium Ring Protons | Aromatic ¹H | 7.5 - 9.0 |

| N-CH₂ Protons (Butyl) | Aliphatic ¹H | 4.5 - 5.0 |

| Ring-CH₃ Protons | Aliphatic ¹H | 2.5 - 3.0 |

| Other Butyl Chain Protons | Aliphatic ¹H | 0.9 - 2.0 |

| Pyridinium Ring Carbons | Aromatic ¹³C | 125 - 150 |

| N-CH₂ Carbon (Butyl) | Aliphatic ¹³C | 55 - 65 |

| Ring-CH₃ Carbon | Aliphatic ¹³C | 20 - 25 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Probes

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within the compound. The spectra of this compound are characterized by bands corresponding to the vibrations of the pyridinium ring and the alkyl substituents.

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations of the pyridinium ring are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching modes from the butyl and methyl groups appear in the 2800-3000 cm⁻¹ range.

Ring Vibrations: C=C and C=N stretching vibrations within the pyridinium ring give rise to characteristic bands between 1400 and 1650 cm⁻¹.

C-H Bending: Aliphatic C-H bending (scissoring and wagging) modes for the CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ region.

Ring Breathing Modes: These collective vibrations of the entire pyridinium ring produce sharp signals in the fingerprint region of the Raman spectrum, which are highly sensitive to substitution patterns.

These vibrational signatures are crucial for confirming the identity of the ionic liquid and studying the subtle structural changes that occur due to intermolecular interactions. u-szeged.hu

Mass Spectrometric Elucidation

Mass spectrometry (MS) is employed to determine the mass-to-charge ratio (m/z) of the constituent ions, thereby confirming the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) is a common technique. The positive ion mode ESI-MS spectrum would prominently feature a peak corresponding to the intact 1-butyl-2-methylpyridinium cation ([C₁₀H₁₆N]⁺), with an expected m/z of approximately 150.128.

Fragmentation analysis (MS/MS) can further elucidate the structure of the cation. Common fragmentation pathways for N-alkylpyridinium cations involve the cleavage of the butyl chain.

Table 2: Expected Key Fragments in the Mass Spectrum of the 1-Butyl-2-methylpyridinium Cation

| Fragment Ion | Formula | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Cation | [C₁₀H₁₆N]⁺ | 150.13 | Parent Ion |

| Loss of Propene | [C₇H₁₀N]⁺ | 108.08 | Cleavage of butyl chain via rearrangement |

| Loss of Butyl Radical | [C₆H₇N]⁺ | 93.06 | Cleavage of N-C bond |

Crystallographic Studies of Solid-State Structures

Crystallographic techniques, particularly Single Crystal X-ray Diffraction, provide definitive information on the three-dimensional arrangement of ions in the solid state, offering precise details on conformation and intermolecular packing.

Single Crystal X-Ray Diffraction (SCXRD) for Cation and Anion Conformations

While a specific SCXRD study for this compound was not found, analysis of the closely related compound, 1-butyl-2-methylpyridinium bromide, reveals key structural features of the cation that are expected to be similar. tandfonline.com

In the solid state, the conformation of the butyl chain relative to the pyridinium ring is a critical feature. Studies on the bromide analogue show that the butyl chain adopts a specific geometry characterized by its torsion angles. For the ortho-substituted 1-butyl-2-methylpyridinium cation, the first torsion angle (N-C-C-C) is anti and the second (C-C-C-C) is gauche. tandfonline.com This "l-shaped" conformation is distinct from other isomers and influences how the cations pack together in the crystal lattice. The chloride anion, being smaller than bromide, would reside in the crystal lattice, positioned to maximize electrostatic interactions with the positively charged pyridinium ring.

Analysis of Hydrogen Bonding and Van der Waals Interactions in Crystal Packing

The solid-state structure of N-butylpyridinium halides is heavily influenced by a network of non-covalent interactions. tandfonline.com In the case of this compound, these interactions dictate the packing efficiency and ultimately physical properties like the melting point.

Van der Waals Interactions: The packing of the cations is also governed by weaker, non-directional van der Waals forces. In the case of the 1-butyl-2-methylpyridinium cation, the specific anti-gauche conformation of the butyl chain facilitates efficient in-plane packing, which can include π–π stacking interactions between adjacent pyridinium rings and van der Waals interactions between the alkyl chains of neighboring cations. tandfonline.com The interplay of these directional hydrogen bonds and non-directional van der Waals forces creates a complex and stable three-dimensional crystalline network.

Conformational Analysis of the Butyl Side Chain and Pyridinium Ring System

The physicochemical properties of this compound are significantly influenced by the conformational flexibility of its cation, specifically the orientation of the butyl side chain relative to the pyridinium ring. The study of these conformations is crucial for understanding the intermolecular interactions that dictate the material's bulk properties.

The flexibility of the butyl group in pyridinium-based ionic liquids plays a significant role in determining their macroscopic and microscopic characteristics. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to calculate the potential energy surfaces for the dihedral angles of the butyl group attached to various cyclic cations, including pyridinium. nih.gov These analyses reveal stable conformations and the energy barriers between them. The rotational activation energy for a butyl group is typically in the range of 10-40 kJ mol⁻¹. nih.gov For a conformer to be observable in a crystalline state, it requires not only low energy but also a high rotational activation energy, which corresponds to a longer lifetime. nih.gov

In the solid state, the conformation of the N-butylpyridinium cation is often characterized by the torsion angles along the butyl chain. One of the most common phenomena observed is a gauche orientation of the butyl tail with respect to the N1–C7 bond, which leads to an "L" shape for the cation. tandfonline.comtandfonline.com However, the substitution pattern on the pyridinium ring can significantly alter this preference. For the ortho-substituted 1-butyl-2-methylpyridinium cation, a different conformational arrangement has been noted. In the case of 1-butyl-2-methylpyridinium bromide, which is structurally very similar to the chloride salt, the conformation is characterized by the first torsion angle (defining the rotation around the N-ring bond) being anti and the second torsion angle being gauche. tandfonline.comtandfonline.com This specific conformation is believed to be strongly correlated with efficient in-plane packing, which includes π–π stacking and van der Waals interactions between the alkyl chains. tandfonline.comtandfonline.com

In contrast, other isomers, such as 1-butyl-3-methylpyridinium (B1228570), have been observed with both torsion angles in the anti conformation, resulting in a more linear extension of the butyl chain away from the ring. tandfonline.comtandfonline.com The simultaneous existence of both gauche and anti conformations has even been observed in the crystal structure of a salt containing the 1-butyl-4-methylpyridinium cation, highlighting the subtle balance of forces that determines the final solid-state arrangement. tandfonline.comtandfonline.com

The conformational preferences of the butyl chain are a key determinant of the packing efficiency and intermolecular interactions in the solid state, influencing properties such as melting point.

| Cation | Torsion Angle 1 (N1–C7–C8–C9) | Torsion Angle 2 (C7–C8–C9–C10) | Resulting Shape | Reference |

|---|---|---|---|---|

| 1-Butyl-2-methylpyridinium | anti | gauche | Bent | tandfonline.comtandfonline.com |

| 1-Butyl-3-methylpyridinium | anti | anti | Linear/Extended | tandfonline.comtandfonline.com |

| 1-Butyl-4-methylpyridinium | gauche | anti | L-shape | tandfonline.comtandfonline.com |

| Unsubstituted 1-Butylpyridinium (B1220074) | gauche | N/A | L-shape | tandfonline.comtandfonline.com |

Applications of 1 Butyl 2 Methylpyridinium Chloride in Advanced Chemical Systems and Processes

Catalysis and Reaction Media

As a member of the pyridinium (B92312) ionic liquid family, 1-butyl-2-methylpyridinium chloride offers a unique reaction environment that can influence reaction rates and selectivities. Its properties, such as thermal stability, low vapor pressure, and tunable solubility, make it a candidate for various catalytic processes.

Ionic liquids can act as catalysts or co-catalysts, often by stabilizing transition states or activating reactants. The following sections delve into the specific applications of pyridinium-based ionic liquids in key organic reactions, noting the available research for this compound and its closely related isomers.

The synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological importance, can be catalyzed by ionic liquids. Research into the Hantzsch-type cyclization for synthesizing 1,4-DHP derivatives has explored the use of pyridinium ionic liquids as catalysts.

A study on the synthesis of 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine demonstrated the effectiveness of a positional isomer, 1-butyl-4-methylpyridinium chloride, as a catalyst. researchgate.net The reaction, a two-component Hantzsch-type cyclization, was carried out in bis(2-hydroxyethyl)ether as the solvent. The use of the ionic liquid catalyst resulted in a significantly higher yield compared to the classical Hantzsch synthesis method. researchgate.net While this study highlights the catalytic potential of the butyl-methylpyridinium chloride scaffold in dihydropyridine (B1217469) synthesis, specific research detailing the catalytic performance of the 2-methyl isomer, this compound, in this reaction is not extensively documented in the reviewed literature.

Table 1: Synthesis of a 1,4-Dihydropyridine Derivative Using a Pyridinium Ionic Liquid Catalyst Data based on a study using the positional isomer 1-butyl-4-methylpyridinium chloride. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield (%) |

| 3-Oxo-2-[1-phenylmethylidene]-butyric acid dodecyl ester | 3-Amino-but-2-enoic acid dodecyl ester | bis(2-hydroxyethyl)ether | 1-Butyl-4-methylpyridinium chloride | 72 |

Esterification is a fundamental reaction in organic synthesis, and ionic liquids have been investigated as green catalyst and solvent replacements for traditional acids like sulfuric acid. Studies have shown that pyridinium-based ionic liquids can effectively catalyze esterification reactions. For instance, 1-butylpyridinium (B1220074) chloride, when combined with aluminium(III) chloride, serves as an efficient and recyclable catalytic medium for the esterification of various alcohols and carboxylic acids, leading to excellent conversion and selectivity. ionike.com However, specific research focusing solely on the catalytic activity of this compound in esterification reactions is not widely reported in the scientific literature.

The Michael addition is a crucial carbon-carbon bond-forming reaction, and the development of enantioselective variants is a significant area of research. Chiral ionic liquids have been designed and utilized as catalysts or solvents to induce asymmetry in these reactions. nih.gov While the field of organocatalytic asymmetric Michael reactions is extensive, with various catalysts achieving high enantioselectivity for the addition of ketones or aldehydes to nitroalkenes, there is a lack of specific studies in the reviewed literature that employ this compound for these transformations. nih.govrsc.org

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. wikipedia.org Ionic liquids, being salts themselves, are natural candidates for this role. mdpi.com They function by transporting an anion from the aqueous phase to the organic phase, where it can react with the organic substrate. princeton.edu Despite the broad applicability of ionic liquids in PTC for various reactions, including nucleophilic substitutions and alkylations, specific documented examples of this compound acting as a phase-transfer catalyst are not prominent in the available scientific literature. mdpi.comalfachemic.com

To simplify catalyst recovery and reuse, homogeneous ionic liquid catalysts can be immobilized onto solid supports, creating heterogeneous catalysts. mdpi.com This approach combines the catalytic advantages of the ionic liquid with the practical benefits of a solid catalyst. Common supports include silica (B1680970), polymers, and carbon nanotubes. mdpi.comnih.gov Various ionic liquids, including imidazolium (B1220033) and other pyridinium-based salts, have been successfully immobilized and used in diverse catalytic applications. nih.govmdpi.comrsc.org For example, ionic liquids supported on silica have been used as effective catalysts for the synthesis of polyisobutylene (B167198) and styrene (B11656) carbonate. rsc.orgmdpi.com However, research specifically detailing the immobilization of this compound onto a solid support to create a heterogenized catalyst is not extensively covered in the reviewed literature.

Role as Catalysts and Co-Catalysts in Organic Transformations

Electrochemical Research and Device Development

This compound ([B2MPy]Cl) is a pyridinium-based ionic liquid that has garnered attention in the field of electrochemistry due to its potential as an electrolyte in various devices and processes. Its inherent properties, such as negligible vapor pressure, wide electrochemical window, and good thermal stability, make it a subject of interest for researchers seeking safer and more efficient alternatives to traditional organic solvents.

Studies on Ionic Conductivity and Transport Properties

The ionic conductivity of an electrolyte is a critical parameter for its performance in electrochemical devices, as it directly influences the internal resistance and power capabilities of the system. While extensive data specifically for this compound is not abundant in publicly accessible literature, the conductivity of structurally similar pyridinium-based ionic liquids provides valuable insights.

The ionic conductivity of ionic liquids is fundamentally dependent on the mobility of their constituent ions and the viscosity of the medium. The structure of the 1-butyl-2-methylpyridinium cation, with its butyl and methyl substituents, influences its size, symmetry, and intermolecular interactions, all of which affect the transport properties. Generally, the conductivity of ionic liquids decreases with increasing cation size and viscosity.

Research on analogous pyridinium ionic liquids, such as 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF4]), has shown that their conductivity can be significantly enhanced by the addition of co-solvents like acetonitrile (B52724) or propylene (B89431) carbonate. This is primarily due to the reduction in viscosity of the electrolyte mixture. For instance, the ionic conductivity of 1-butyl-3-methylpyridinium (B1228570) bis(trifluoromethylsulfonyl)imide has been systematically studied, demonstrating a clear temperature dependence that follows the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of systems where conductivity is coupled with viscous flow.

Table 1: Comparison of Ionic Conductivity for Selected Pyridinium-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|---|

| 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | 25 | 2.1 |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | 30 | ~3.5 (in 3:1 ratio with acetonitrile) |

| N-butylpyridinium chloride | 25 | Data not readily available |

Note: The data for related compounds is presented to infer the potential properties of this compound.

Applications in Electrochemical Devices

The wide electrochemical stability window (ESW) of pyridinium-based ionic liquids makes them promising candidates for electrolytes in high-energy-density electrochemical devices like batteries and supercapacitors nih.gov. The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For 1-butyl-4-methylpyridinium tetrafluoroborate, an electrochemical stability of up to 3 V has been reported when used with a glassy carbon electrode researchgate.net. This suggests that this compound could also possess a sufficiently wide potential window for various applications.

In the context of supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), a wider operating voltage of the electrolyte directly translates to a higher energy density (E = ½CV²). The use of ionic liquid electrolytes, including those based on pyridinium cations, has been explored to push the operating voltage of EDLCs beyond the limits of aqueous and conventional organic electrolytes researchgate.net.

For lithium-ion batteries, ionic liquids are investigated as non-flammable and non-volatile alternatives to the currently used carbonate-based electrolytes. The physicochemical properties of the ionic liquid, including its ability to dissolve lithium salts and facilitate lithium-ion transport, are crucial. While specific studies on this compound in lithium-ion batteries are limited, the broader class of pyridinium ionic liquids is under investigation for this purpose.

Electrodeposition Phenomena in Ionic Liquid Media

Ionic liquids have emerged as versatile media for the electrodeposition of metals, alloys, and semiconductors. They offer several advantages over aqueous and organic solvent-based plating baths, including a wider electrochemical window that allows for the deposition of highly reactive metals, and the ability to dissolve a variety of metal salts.

The electrodeposition of metals such as aluminum, nickel, and zinc has been successfully demonstrated in various ionic liquids mdpi.comrsc.org. The composition of the ionic liquid, particularly the nature of the anion, plays a significant role in the coordination chemistry of the metal ions and the resulting deposit morphology. For instance, chloroaluminate ionic liquids are well-known for their application in aluminum electrodeposition. Given that this compound contains a chloride anion, it could potentially be a component of such electrodeposition baths, either as the primary solvent or as an additive.

The mechanism of electrodeposition in ionic liquids is a complex process involving mass transport of the metal species to the electrode surface, charge transfer, and nucleation and growth of the deposit. The viscosity and ionic conductivity of the ionic liquid medium, such as those expected for this compound, would be key factors influencing the deposition rate and the quality of the resulting metallic coating.

Solvent Engineering and Separation Science

The unique physicochemical properties of this compound position it as a "designer solvent" with potential applications in various separation and dissolution processes. Its ionic nature, combined with the tunability of its cation and anion, allows for tailored solvent properties that can be exploited in diverse chemical systems.

Dissolution Capabilities for Organic and Inorganic Substrates

Ionic liquids are known for their exceptional ability to dissolve a wide range of materials, including those that are insoluble in conventional molecular solvents. This is attributed to their high polarity, hydrogen bonding capabilities, and the multiple interaction possibilities they offer.

While specific solubility data for a broad range of solutes in this compound is not extensively documented, the behavior of similar ionic liquids, particularly those with chloride anions, provides strong indications of its potential. For example, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) has been shown to be an effective solvent for cellulose (B213188), a notoriously difficult polymer to dissolve researchgate.net. This capability opens up possibilities for using pyridinium-based chloride ionic liquids in biomass processing and the production of biofuels and bio-based materials.

The dissolution of metal salts is another important aspect, particularly for applications in catalysis and electrodeposition. The chloride anion in this compound can act as a ligand, forming complex anions with metal cations, which can enhance their solubility in the ionic liquid medium.

Table 2: General Dissolution Capabilities of Chloride-Based Ionic Liquids

| Substrate Type | Examples | General Solubility in Chloride-Based Ionic Liquids |

|---|---|---|

| Polymers | Cellulose, Lignin | Good, often with heating |

| Metal Salts | LiCl, CuCl₂, AlCl₃ | Generally good, forms complex ions |

| Organic Compounds | Aromatic compounds, some pharmaceuticals | Variable, depends on polarity and hydrogen bonding |

| Gases | CO₂, SO₂, H₂S | Can exhibit significant solubility |

Liquid-Liquid Extraction and Membrane-Based Separations

Liquid-liquid extraction (LLE) is a widely used separation technique in the chemical industry. Ionic liquids are being explored as "green" alternatives to volatile organic compounds (VOCs) as the extraction solvent. The ability to tune the hydrophobicity and hydrophilicity of ionic liquids by changing the cation and anion allows for the design of task-specific extraction systems.

Aqueous biphasic systems (ABS) can be formed by mixing certain hydrophilic ionic liquids with a salt solution (salting-out) or a water-soluble polymer. These systems can be used for the extraction of biomolecules, metal ions, and small organic molecules. 1-butyl-3-methylimidazolium chloride has been shown to form ABS with various salts, suggesting that this compound could exhibit similar behavior, making it a candidate for novel extraction processes austinpublishinggroup.com.

In membrane-based separations, ionic liquids are utilized in several ways. Supported ionic liquid membranes (SILMs) involve immobilizing an ionic liquid within the pores of a porous support material. These membranes can exhibit high selectivity for certain gases, such as CO₂, due to the specific interactions between the gas molecules and the ionic liquid. While research has predominantly focused on imidazolium-based ionic liquids for this application, the principles are applicable to pyridinium-based ionic liquids as well.

Polymer/ionic liquid composite membranes are another area of interest. Here, the ionic liquid is blended with a polymer to create a dense membrane with enhanced separation properties. The ionic liquid can act as a plasticizer and also contribute to the selective transport of specific components. The choice of the ionic liquid, including its viscosity and interactions with the polymer and the permeating species, is crucial for the membrane's performance.

Separation of Azeotropic Mixtures

The separation of azeotropic mixtures, which are liquids that have the same composition in both the liquid and vapor phases at their boiling point, presents a significant challenge in industrial chemistry as they cannot be separated by simple distillation. Extractive distillation is an enhanced separation method that employs a solvent, often referred to as an entrainer, to alter the relative volatilities of the components in the azeotropic mixture, thereby facilitating their separation.

Ionic liquids (ILs) have emerged as promising entrainers in extractive distillation due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties. The non-volatility of ILs is a key advantage, as it prevents contamination of the distillate product. Pyridinium-based ionic liquids, a class to which this compound belongs, have been explored for their potential in various separation processes. Generally, ILs with chloride anions are noted for their strong hydrogen bond accepting capabilities, which can induce significant changes in the activity coefficients of polar components like water and alcohols, making them effective for breaking azeotropes involving these substances.

While the broader class of pyridinium and imidazolium-based ionic liquids has been investigated for separating different azeotropic mixtures, such as alcohol-water systems, specific research detailing the performance and efficiency of this compound as an entrainer is not extensively documented in the available scientific literature. The selection of an appropriate ionic liquid is highly specific to the azeotropic system , and performance depends on the intricate molecular interactions between the IL and the mixture components.

Dissolution of Biomass Components

The dissolution of lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is a critical step in the production of biofuels and bio-based chemicals. The highly crystalline structure of cellulose, maintained by an extensive network of intra- and intermolecular hydrogen bonds, makes it insoluble in water and most common organic solvents. Ionic liquids have garnered significant attention as effective solvents for biomass processing due to their ability to disrupt this hydrogen bonding network.

In the case of pyridinium-based ionic liquids like this compound, the dissolution mechanism is primarily driven by the anion. The chloride anion acts as a strong hydrogen bond acceptor, interacting with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bonds within the cellulose structure, leading to the dissolution of the polymer.

This trend indicates that this compound, being a 1,2-disubstituted pyridinium salt, is a less effective solvent for cellulose compared to its 1-butyl-3-methylpyridinium and 1-butyl-4-methylpyridinium isomers. cellulosechemtechnol.ro The placement of the methyl group at the C-2 position, adjacent to the nitrogen atom, likely creates steric hindrance that may impede the effective interaction of the ionic liquid with the cellulose chains, thus reducing its dissolving power. While pyridinium salts with two substituents generally exhibit lower melting points which can be advantageous, the specific configuration of this compound renders it sub-optimal for cellulose dissolution applications when compared to its structural isomers. cellulosechemtechnol.ro

Theoretical and Computational Chemistry Studies on 1 Butyl 2 Methylpyridinium Chloride

Quantum-Chemical Calculations and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and structuring of [B2Mpy][Cl] in the liquid state. nih.gov These simulations can model the interactions between the ions and with other molecules, helping to understand properties like viscosity and diffusion. researchgate.net For example, MD studies on similar pyridinium-based ionic liquids have revealed how the length of the alkyl chain and the nature of the anion affect the liquid's structure and thermodynamic properties. nih.gov

COSMO-RS Methodology for Thermodynamic Property Prediction

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of liquid mixtures, including those containing ionic liquids. scm.com3ds.com This quantum-chemical method has been successfully applied to predict properties like excess enthalpies and volumes for mixtures of pyridinium-based ionic liquids, including isomers of 1-butyl-methylpyridinium, with various solvents. acs.orgrsc.org

COSMO-RS calculations can provide a qualitative and sometimes quantitative understanding of the intermolecular interactions, such as hydrogen bonding, that govern the behavior of these mixtures. acs.orgrsc.org This methodology is particularly valuable for screening potential ionic liquids for specific applications by predicting their properties without the need for extensive experimental measurements. acs.orgnih.gov

Structure-Property and Structure-Activity Relationship (SAR) Modeling

Structure-Property and Structure-Activity Relationship (SAR) models are developed to correlate the chemical structure of ionic liquids with their physical properties and biological activities. These models are essential for the rational design of new ionic liquids.

Investigating the Influence of Cationic Head Groups and Side Chains

The structure of the cation, including the head group and the alkyl side chains, significantly influences the properties of pyridinium-based ionic liquids. researchgate.netnih.gov Studies have shown that the position of the methyl group on the pyridinium (B92312) ring of 1-butyl-methylpyridinium isomers affects their melting points and solubility. The length of the alkyl chain is also a critical factor, with longer chains generally leading to increased antibacterial activity in some pyridinium-based ionic liquids. mdpi.com The nature of the cationic head group itself (e.g., pyridinium vs. imidazolium) also plays a crucial role in determining the ionic liquid's properties and its interactions with other molecules. researchgate.netnih.govresearchgate.net

Predictive Models for Interactions with Organic and Biological Targets

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov QSAR models have been developed for pyridinium-based ionic liquids to predict their antibacterial activity against various pathogens. mdpi.comnih.gov These models identify key molecular descriptors that correlate with the observed activity, allowing for the virtual screening and design of new, more potent antimicrobial ionic liquids. mdpi.comnih.govresearchgate.net For example, models have been used to screen virtual libraries of ionic liquids to identify promising candidates with targeted activity against multi-drug resistant bacteria. mdpi.comnih.gov

Development of A Priori Ionic Liquid Design Tools

A significant goal in the field of ionic liquids is the development of a priori design tools that can predict the properties of a yet-to-be-synthesized ionic liquid. acs.orgacs.org These tools often integrate quantum-chemical methods like COSMO-RS with machine learning algorithms, such as neural networks. acs.orgacs.orgucm.es By establishing a relationship between the electronic information from COSMO-RS and the macroscopic properties of the ionic liquid, these tools can screen a vast number of potential cation-anion combinations to identify candidates with desired characteristics. acs.orgacs.org This computational approach aims to accelerate the discovery of new ionic liquids for specific applications by reducing the reliance on trial-and-error experimental work. nih.gov

Interactions of 1 Butyl 2 Methylpyridinium Chloride with Solutes and Environmental Media

Solvation Phenomena and Host-Guest Chemistry

The unique physicochemical properties of 1-butyl-2-methylpyridinium chloride arise from the interplay of electrostatic forces, hydrogen bonding, and van der Waals forces between its constituent ions and with other molecules. These interactions dictate its solvation capabilities and its ability to participate in host-guest chemistry.

This compound is recognized for its solubility in water. This hydrophilicity is a key characteristic, driven by the ability of the pyridinium (B92312) cation and the chloride anion to interact with water molecules. The structure of the 1-butyl-2-methylpyridinium cation allows for significant hydrogen bonding, which is a crucial factor in its aqueous interactions. The primary mechanism of interaction involves the formation of hydrogen bonds between water molecules and the chloride anion, as well as weaker interactions with the C-H bonds of the pyridinium ring and the butyl chain.

The hygroscopic nature of an ionic liquid, its tendency to absorb moisture from the air, is an important consideration for its application. Compared to widely studied imidazolium-based ionic liquids, pyridinium-based ILs like this compound are generally less hygroscopic due to a reduced capacity for hydrogen bonding. The hydrophilicity of an ionic liquid can be quantified by its log P value, which is the logarithm of its partition coefficient between octanol (B41247) and water. A negative log P value indicates a preference for the aqueous phase, signifying hydrophilicity. The ortho-methyl group in this compound contributes to its hydrophilicity when compared to its para-substituted analogue.

| Compound | Ionic Conductivity (2 kHz) | log P (Hydrophobicity) |

|---|---|---|

| 1-Butyl-2-methylpyridinium | 0.85 mS/cm | -1.2 |

| 1-Butyl-4-methylpyridinium | 1.12 mS/cm | -0.9 |

| 1-Butyl-3-methylimidazolium | 0.78 mS/cm | -1.5 |

Host-guest chemistry involves the formation of a larger "host" molecule that encloses a smaller "guest" molecule. This can lead to the formation of inclusion complexes with modified physicochemical properties. Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for forming such complexes with a variety of guest molecules, including ionic liquids. mdpi.comresearchgate.netmdpi.com

The formation of these supramolecular systems is driven by non-covalent interactions, such as the hydrophobic effect, van der Waals forces, and geometric compatibility between the host and guest. mdpi.com While specific studies on the formation of inclusion complexes with this compound are not extensively documented, the general principles of host-guest chemistry suggest its potential for such interactions. The hydrophobic butyl chain and, to some extent, the aromatic pyridinium ring of the cation are suitably sized to be encapsulated within the cavity of cyclodextrins like β-cyclodextrin. researchgate.netmdpi.com This encapsulation can enhance the solubility and stability of the guest molecule. nih.gov The formation of such a host-guest complex would depend on the relative sizes of the ionic liquid's cation and the cyclodextrin (B1172386) cavity, with the stability of the complex being determined by the strength of the non-covalent interactions. researchgate.net

Environmental Applications and Green Chemistry Initiatives

The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvent properties, position them as key components in the development of green chemistry technologies. unl.pt this compound, in particular, has been explored for its utility in creating more environmentally benign chemical processes.

A core principle of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives. unl.pt this compound serves as an excellent solvent for a wide range of organic and inorganic compounds, making it a viable medium for various chemical reactions and extractions. Its negligible volatility reduces air pollution and worker exposure compared to traditional solvents.

This ionic liquid has been utilized as a medium and catalyst in several important organic reactions. For example, it is employed in Heck coupling reactions, where the aromatic pyridinium cation helps to stabilize the transition-metal catalyst, potentially improving its efficiency and recyclability. Studies have also demonstrated its effectiveness as a solvent in Friedel-Crafts reactions, in some cases leading to improved yields compared to conventional solvents. Furthermore, research into the synthesis of the ionic liquid itself has focused on greener methods, such as solvent-free and microwave-assisted reactions, which can lead to higher yields and reduced energy consumption. From an environmental impact perspective, pyridinium-based ionic liquids are generally considered to be less toxic than their imidazolium-based counterparts, further enhancing their green credentials.

| Reaction Type | Role of BMPC | Observed Benefit | Reference |

|---|---|---|---|

| Heck Coupling | Solvent/Catalyst Stabilizer | Stabilizes transition-metal catalysts via the aromatic cation. | |

| Friedel-Crafts Reactions | Solvent | Improved yields compared to traditional solvents. | |

| Heterocycle Synthesis | Solvent | Improved yields. |

The translation of green chemistry principles to industrial-scale processes is crucial for sustainability. Pyridinium ionic liquids are being investigated for several applications that align with this goal. Their high thermal stability and ionic conductivity make them suitable for use in electrochemical applications, such as electrolytes in batteries and supercapacitors, which are key technologies for energy storage and clean energy. iolitec.de

Another significant area for sustainable industrial processes is the utilization of biomass. Ionic liquids, particularly imidazolium chlorides, have been shown to be effective solvents for cellulose (B213188), a major component of wood and other plant-based biomass. nih.govrsc.org This dissolution allows for the processing and conversion of cellulose into biofuels and other valuable chemicals, offering an alternative to petroleum-based feedstocks. While data for this compound in cellulose dissolution is noted as being scarce, the general solvent capabilities of pyridinium ILs suggest this as a potential area for future development. The ability to dissolve and process raw lignocellulosic materials in a more direct and less chemically intensive manner than traditional methods like the Kraft pulping process represents a significant step towards more sustainable industrial practices. rsc.org

Q & A

Basic: What are the critical physicochemical properties of 1-butyl-2-methylpyridinium chloride, and how should they be characterized experimentally?

This compound (CAS RN 112400-85-8) has a molecular weight of 185.7 g/mol, a melting point of 147°C, and a density of 1.41 g/cm³ at 22°C . To characterize these properties:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under inert atmosphere to avoid decomposition.

- Density : Measure via oscillating U-tube densitometry at controlled temperatures (±0.1°C).

- Purity : Validate via ¹H/¹³C NMR and ion chromatography to confirm >99% purity, as commercial batches often list purity grades (e.g., 99% vs. 98%) that impact reproducibility .

Basic: What synthetic routes are recommended for preparing high-purity this compound?

The compound is typically synthesized via quaternization of 2-methylpyridine with 1-chlorobutane. Key steps include:

- Reaction Conditions : Conduct under anhydrous conditions at 80–90°C for 24–48 hours with stoichiometric excess of 1-chlorobutane (1.2:1 molar ratio).

- Purification : Recrystallize from acetonitrile/ethyl acetate mixtures to remove unreacted precursors.

- Validation : Confirm structure via FTIR (C–H stretching of pyridinium ring at 3100–3150 cm⁻¹) and mass spectrometry (ESI-MS, [M-Cl]⁺ peak at m/z 151.1) .

Advanced: How does the position of the methyl group (e.g., 2-methyl vs. 3-methyl pyridinium) affect the solvent properties of this compound?

The methyl group’s position influences hydrogen-bond basicity and hydrophilicity. Compared to 1-butyl-3-methylpyridinium chloride (melting point 112°C), the 2-methyl isomer has a higher melting point (147°C) and lower solubility in polar aprotic solvents like DMSO. To assess solvent performance:

- Kamlet-Taft Parameters : Measure β (hydrogen-bond basicity) via solvatochromic probes (e.g., Nile Red).

- Thermogravimetric Analysis (TGA) : Compare thermal stability under nitrogen; 2-methyl derivatives often show higher decomposition temperatures due to steric hindrance .

Advanced: What experimental strategies mitigate inconsistencies in reported cellulose solubility data for this compound?

While 1-butyl-3-methylimidazolium chloride is well-documented for cellulose dissolution , data for the 2-methylpyridinium analog are scarce. To address contradictions:

- Activation Protocols : Pre-treat cellulose with ball milling (<50 µm particle size) to enhance accessibility.

- Water Content Control : Use Karl Fischer titration to ensure ionic liquid water content <500 ppm, as hygroscopicity reduces dissolution efficiency.

- In Situ Monitoring : Employ polarized light microscopy to detect undissolved fibrils at 100–120°C .

Basic: How can researchers validate the ionic liquid’s compatibility with transition metal catalysts?

This compound’s chloride anion may coordinate with metals, altering catalytic activity. Methodological steps include:

- Cyclic Voltammetry : Screen for redox activity in the ionic liquid (e.g., Pt electrode, Ag/AgCl reference).

- Leaching Tests : Post-reaction, analyze metal content in the ionic liquid via ICP-MS after centrifugation (10,000 rpm, 15 min) .

Advanced: What computational models are validated for predicting solute interactions in this compound?

COSMO-RS (Conductor-like Screening Model for Real Solvents) has been applied to predict activity coefficients and phase equilibria for pyridinium ionic liquids. For example:

- Water Interactions : COSMO-RS accurately models hydrogen-bonding between chloride anions and water, validated against experimental vapor-liquid equilibrium data .

- Organic Solvent Miscibility : Use σ-profiles from DFT calculations to predict solubility limits of alcohols or alkanes .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Store under nitrogen in amber glass vials at –20°C to minimize hydrolysis. Monitor for discoloration (yellowing indicates decomposition) and re-dry under vacuum (60°C, 24 h) before critical experiments .

Advanced: How can researchers reconcile discrepancies in reported thermal stability data for this ionic liquid?

Literature may vary due to impurities or measurement techniques. Standardize protocols:

- TGA Parameters : Use a heating rate of 10°C/min under nitrogen (flow rate 50 mL/min).

- Onset vs. Decomposition Temperature : Report both, as chloride-based ionic liquids often show gradual mass loss starting at 200–250°C .

Basic: What spectroscopic techniques are optimal for quantifying trace water in this compound?

- ATR-FTIR : O–H stretching band at 3400–3600 cm⁻¹ (calibrate with spiked standards).

- ¹H NMR : Integrate water peak (δ 1.5–2.0 ppm) relative to pyridinium protons (δ 8.5–9.5 ppm) in DMSO-d₆ .

Advanced: What strategies optimize the recovery and reuse of this compound in multiphase catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.